L-Phenylalanine-d7

Description

Structure

3D Structure

Properties

IUPAC Name |

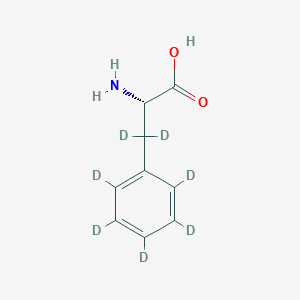

(2S)-2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RKWKZIRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Phenylalanine-d7: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine-d7 is a deuterated, stable isotope-labeled form of the essential amino acid L-phenylalanine. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in research, with a focus on its role as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.

Core Properties

This compound is chemically identical to its non-labeled counterpart but possesses a higher mass due to the replacement of seven hydrogen atoms with deuterium. This key difference allows for its differentiation in mass spectrometry-based analyses, making it an invaluable tool in various scientific disciplines.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₉H₄D₇NO₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| Exact Mass | 172.122915815 Da | [2] |

| CAS Number | 69113-60-6 | [2] |

| Appearance | White to off-white solid | N/A |

| Storage | 2-8°C |

Purity and Isotopic Enrichment

The utility of this compound is critically dependent on its chemical and isotopic purity. Commercially available standards typically exhibit high levels of both, as detailed in representative certificates of analysis.

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity (atom % D) | ≥98% |

Applications in Research and Drug Development

The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a metabolic tracer.

Quantitative Bioanalysis using Mass Spectrometry

This compound is widely employed as an internal standard for the accurate quantification of L-phenylalanine in biological matrices such as plasma, serum, and dried blood spots. Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for variability and matrix effects. This is particularly crucial in the diagnosis and monitoring of metabolic disorders like Phenylketonuria (PKU), where precise measurement of L-phenylalanine levels is essential.

Metabolic and Pharmacokinetic Studies

As a stable isotope tracer, this compound can be introduced into biological systems to track the metabolic fate of phenylalanine. This allows researchers to study metabolic pathways, measure flux rates, and investigate the effects of drugs or disease states on phenylalanine metabolism. Deuteration can also introduce a kinetic isotope effect, slowing down metabolic processes at the site of deuteration, which can be leveraged to study drug metabolism and pharmacokinetics.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common experimental workflows.

Quantitative Analysis of L-Phenylalanine in Biological Samples by LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of L-phenylalanine in plasma.

1. Materials:

-

This compound (Internal Standard)

-

L-Phenylalanine (Analyte Standard)

-

Plasma samples

-

Acetonitrile (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid (FA)

-

LC-MS/MS system

2. Sample Preparation:

-

Prepare a stock solution of this compound in 50% MeOH.

-

Prepare a series of calibration standards by spiking known concentrations of L-phenylalanine into a blank plasma matrix.

-

To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the this compound internal standard working solution.

-

Precipitate proteins by adding 150 µL of cold ACN containing 0.1% FA.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A suitable gradient to separate phenylalanine from other matrix components.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for L-phenylalanine and this compound.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Tracing with this compound in Cell Culture

This protocol describes a general procedure for tracing the metabolism of L-phenylalanine in cultured cells.

1. Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Labeling medium: Standard medium with L-phenylalanine replaced by this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), ice-cold

-

LC-MS/MS system

2. Experimental Procedure:

-

Culture cells to the desired confluency.

-

Remove the standard medium and wash the cells once with PBS.

-

Add the pre-warmed labeling medium containing this compound.

-

Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 8, 24 hours).

-

At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex and centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Analyze the extracts to identify and quantify the isotopologues of downstream metabolites of phenylalanine (e.g., tyrosine, phenylpyruvate).

Caption: Workflow for a metabolic tracing experiment in cell culture.

Signaling Pathways

L-Phenylalanine metabolism is interconnected with several key signaling pathways. This compound can be used as a tracer to investigate the flux through these pathways under various conditions.

Phenylalanine Metabolism Pathway

The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. This is the first and rate-limiting step in the catabolism of phenylalanine. Tyrosine is a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.

Caption: Simplified overview of the Phenylalanine metabolism pathway.

Connection to mTOR and CaSR Signaling

Recent studies have highlighted the role of L-phenylalanine in modulating cellular signaling pathways. For instance, L-phenylalanine can influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, through the amino acid transporter LAT1. Additionally, L-phenylalanine is an allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is involved in a variety of physiological processes, including hormone secretion.

Caption: L-Phenylalanine's influence on mTOR and CaSR signaling pathways.

Conclusion

This compound is a versatile and indispensable tool for researchers in the fields of biochemistry, drug metabolism, and clinical diagnostics. Its utility as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a metabolic tracer provides valuable insights into the complex dynamics of phenylalanine metabolism and its associated signaling pathways. The protocols and information provided in this guide serve as a foundational resource for the effective implementation of this compound in a variety of research settings.

References

L-Phenylalanine-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of L-Phenylalanine-d7, a deuterated stable isotope of the essential amino acid L-Phenylalanine. This document details its physicochemical characteristics, outlines key experimental protocols for its application, and illustrates its role in metabolic pathways.

Core Chemical and Physical Properties

This compound serves as a crucial tool in metabolic research and quantitative bioanalysis, primarily as an internal standard for mass spectrometry.[1] Its deuterated structure allows for clear differentiation from the naturally occurring, non-labeled L-Phenylalanine, thereby enhancing the precision of pharmacokinetic and metabolic studies.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its non-labeled counterpart, L-Phenylalanine.

| Property | This compound | L-Phenylalanine |

| Molecular Formula | C₉H₄D₇NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 172.23 g/mol [1][2] | 165.19 g/mol |

| CAS Number | 69113-60-6[2] | 63-91-2 |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Melting Point | 211-214°C | 275-283°C (decomposition) |

| Specific Optical Rotation [α] | Not consistently reported for d7; for L-Phenylalanine: -34° (c=2, H₂O) | -34° (c=2, H₂O) |

| Solubility in Water | Soluble | 27 g/L |

| Storage Conditions | 2-8°C, Hygroscopic, Under inert atmosphere | Room temperature, away from light and moisture |

Metabolic Pathways and Applications

L-Phenylalanine is an essential amino acid that is metabolized in the body through several key pathways. Its primary metabolic fate is the conversion to L-Tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). This pathway is critical for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. In cases of PAH deficiency, a condition known as phenylketonuria (PKU), L-Phenylalanine is diverted into an alternative pathway, leading to the formation of phenylpyruvic acid and other metabolites.

This compound is extensively used as a tracer to study these metabolic fluxes in vivo. By introducing a known amount of the labeled compound, researchers can track its conversion to various metabolites, providing insights into enzyme activity and metabolic rates.

Below is a diagram illustrating the primary metabolic pathway of L-Phenylalanine.

Caption: Primary metabolic pathway of L-Phenylalanine.

Experimental Protocols

The use of this compound as an internal standard is fundamental for the accurate quantification of L-Phenylalanine in biological matrices such as plasma, serum, and dried blood spots. The following section outlines a general methodology for LC-MS/MS analysis.

Quantification of L-Phenylalanine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a common method for determining the concentration of L-Phenylalanine in plasma samples.

1. Sample Preparation:

-

To 100 µL of plasma, add a known concentration of this compound solution (internal standard).

-

Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Employ a suitable reversed-phase HPLC column to separate L-Phenylalanine from other plasma components. An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Phenylalanine and this compound are monitored for selective and sensitive detection.

3. Data Analysis:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of L-Phenylalanine and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of L-Phenylalanine to the peak area of this compound for both the standards and the unknown samples.

-

Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios onto the calibration curve.

The following diagram illustrates the general workflow for this quantitative analysis.

Caption: General workflow for quantifying L-Phenylalanine.

The logic behind using an internal standard is to correct for variations in sample preparation and instrument response. Since the internal standard (this compound) is chemically very similar to the analyte (L-Phenylalanine), it will behave similarly during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, and any fluctuations in the mass spectrometer's signal will affect both compounds similarly. This allows for a more accurate and precise measurement of the analyte's concentration.

The diagram below illustrates the logical relationship of using an internal standard for quantification.

Caption: Logic of internal standard quantification.

References

A Technical Guide to L-Phenylalanine-d7: Molecular Weight, Analysis, and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of L-Phenylalanine-d7, a deuterated stable isotope-labeled amino acid. The focus is on its molecular properties, the methodologies for its characterization, and its application in scientific research, particularly in metabolic and pharmacokinetic studies.

Quantitative Data Summary

This compound is the isotopically labeled form of L-Phenylalanine where seven hydrogen atoms have been replaced by deuterium. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key molecular properties are summarized below.

| Property | This compound | L-Phenylalanine (Unlabeled) |

| Molecular Weight | 172.23 g/mol [1][2][3][4] | 165.19 g/mol [4] |

| Monoisotopic Mass | 172.122915815 Da | 165.0789793 Da |

| Chemical Formula | C₉H₄D₇NO₂ | C₉H₁₁NO₂ |

| CAS Number | 69113-60-6 | 63-91-2 |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and confirming the isotopic enrichment of this compound. A general protocol for this analysis is outlined below.

Objective: To verify the molecular weight and isotopic purity of an this compound sample.

Materials:

-

This compound sample

-

L-Phenylalanine (unlabeled standard)

-

High-purity solvents (e.g., methanol, water, acetonitrile)

-

Mass spectrometer (e.g., LC-MS/MS, MALDI-TOF, High-Resolution Orbitrap)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50% methanol).

-

Prepare a corresponding stock solution of unlabeled L-Phenylalanine.

-

Create a series of dilutions for both samples to determine the optimal concentration for analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the instrument to operate in a suitable ionization mode, typically positive electrospray ionization (ESI) for amino acids.

-

Define the mass range for scanning to include the expected m/z (mass-to-charge ratio) values for both the labeled and unlabeled compounds. For [M+H]⁺ ions, this would be around 173.2 for this compound and 166.2 for L-Phenylalanine.

-

-

Data Acquisition:

-

Introduce the prepared samples into the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectra for both the unlabeled L-Phenylalanine and the this compound samples.

-

For more detailed structural confirmation, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns.

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the molecular ion peaks. For this compound, the protonated molecule ([M+H]⁺) should be the most abundant peak in the isotopic envelope.

-

Compare the measured mass of the most abundant isotopologue of this compound to its theoretical monoisotopic mass (172.12 Da).

-

Calculate the isotopic enrichment by comparing the peak intensities of the deuterated species to any residual unlabeled species within the this compound sample.

-

Visualizations: Pathways and Workflows

L-Phenylalanine is an essential amino acid that serves as a precursor for several critical metabolic pathways. This compound is frequently used as a tracer to study these pathways in vivo and in vitro. The diagram below illustrates the primary metabolic conversions of L-Phenylalanine.

Stable isotope-labeled amino acids are foundational to modern quantitative proteomics, particularly in methods that use labeled internal standards for absolute quantification of proteins or peptides.

References

Synthesis of L-Phenylalanine-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Phenylalanine-d7, a deuterated isotopologue of the essential amino acid L-phenylalanine. The incorporation of seven deuterium (B1214612) atoms significantly increases its molecular weight, making it an invaluable tool for tracer studies in metabolic research and as an internal standard in pharmacokinetic analyses. This document details a robust chemoenzymatic pathway for the synthesis of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its practical application.

Introduction to this compound

This compound is a stable, non-radioactive labeled compound where five hydrogen atoms on the phenyl ring and two hydrogen atoms at the β-carbon of the side chain are replaced with deuterium. This isotopic enrichment allows for its precise detection and quantification by mass spectrometry, making it an ideal tracer to study the absorption, distribution, metabolism, and excretion (ADME) of phenylalanine and phenylalanine-containing drugs.[1][2] Its use in pharmacokinetic studies helps in understanding the fate of drug candidates in biological systems.[3][4][5]

Chemoenzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a chemoenzymatic approach. This strategy combines a chemical synthesis to introduce the deuterium atoms followed by an enzymatic resolution step to ensure the final product is the biologically active L-enantiomer. The overall synthetic scheme involves the deuteration of the aromatic ring of a suitable precursor, followed by deuteration of the side chain, and finally, enzymatic resolution.

A plausible synthetic route starts with the deuteration of the phenyl ring of L-phenylalanine to yield L-phenylalanine-d5, followed by the deuteration of the β-protons to give this compound.

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phe_d5 [label="L-Phenylalanine-d5", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phe_d7 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Phe -> L_Phe_d5 [label="Ring Deuteration\n(e.g., D₂SO₄/D₂O)", fontcolor="#5F6368", color="#34A853", penwidth=2]; L_Phe_d5 -> L_Phe_d7 [label="β-Position Deuteration\n(e.g., Pd/C, D₂O)", fontcolor="#5F6368", color="#EA4335", penwidth=2]; } dot Caption: Chemoenzymatic synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental protocols for the key steps in the synthesis of this compound.

Ring Deuteration of L-Phenylalanine to L-Phenylalanine-d5

This procedure is adapted from methods involving acid-catalyzed deuterium exchange on the aromatic ring.

Materials:

-

L-Phenylalanine

-

98% Deuterium sulfate (B86663) (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in D₂O.

-

Carefully add D₂SO₄ (e.g., 85% solution) to the mixture while stirring in an ice bath.

-

Heat the reaction mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., 2.5 days) with continuous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After completion, cool the reaction mixture in an ice bath and slowly neutralize it with anhydrous sodium carbonate until the pH is approximately 5.5-6.0.

-

The precipitated L-Phenylalanine-d5 is collected by filtration, washed with cold ethanol, and dried under vacuum.

β-Position Deuteration of L-Phenylalanine-d5 to this compound

This protocol utilizes a palladium-catalyzed hydrogen-deuterium exchange at the benzylic position.

Materials:

-

L-Phenylalanine-d5

-

10% Palladium on carbon (Pd/C)

-

Deuterium oxide (D₂O)

-

High-pressure reaction vessel (autoclave) or a sealed tube

-

Magnetic stirrer with heating plate

Procedure:

-

Place L-Phenylalanine-d5 (1 equivalent) and 10% Pd/C catalyst in a high-pressure reaction vessel.

-

Add D₂O to dissolve the amino acid.

-

Seal the vessel and heat the mixture to approximately 110°C with vigorous stirring for about 6 hours.

-

Monitor the deuterium incorporation at the β-position by ¹H NMR or mass spectrometry.

-

After the reaction, cool the vessel to room temperature and carefully vent any pressure.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate containing this compound is then concentrated under reduced pressure to obtain the crude product.

Purification of this compound

Purification is crucial to obtain a high-purity product. A common method involves recrystallization or ion-exchange chromatography.

Procedure (Recrystallization):

-

Dissolve the crude this compound in a minimal amount of hot D₂O or a mixture of ethanol and D₂O.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

// Nodes Crude [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolution in Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallize [label="Cooling and Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filtration and Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Drying under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolve [color="#34A853", penwidth=2]; Dissolve -> Crystallize [color="#34A853", penwidth=2]; Crystallize -> Filter [color="#34A853", penwidth=2]; Filter -> Dry [color="#34A853", penwidth=2]; Dry -> Pure [color="#34A853", penwidth=2]; } dot Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of deuterated phenylalanine derivatives. The exact values can vary depending on the specific reaction conditions and scale.

Table 1: Ring Deuteration of L-Phenylalanine

| Catalyst/Reagent | Deuterium Source | Temperature (°C) | Time | Deuterium Incorporation (%) | Reference |

| D₂SO₄ | D₂O | 50 | 2.5 days | >90 (ring) | Adapted from general knowledge |

Table 2: β-Position Deuteration of Phenylalanine Derivatives

| Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

| 10% Pd/C | D₂O | 110 | 6 | 96 (β-position) | |

| 5% Pd/C, Al | D₂O | 120 | 0.5 | 100 (benzylic) |

Quality Control and Characterization

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of proton signals at the deuterated positions. ²H NMR can be used to confirm the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the incorporation of seven deuterium atoms. It is also the primary technique for quantifying isotopic enrichment.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final this compound product.

Applications in Drug Development

This compound serves as a critical tool in various stages of drug development:

-

Pharmacokinetic Studies: It is used as an internal standard for the quantification of phenylalanine or phenylalanine-containing drugs in biological matrices. Its distinct mass allows for accurate measurement without interference from the endogenous, non-labeled compound.

-

Metabolic Profiling: By administering this compound, researchers can trace its metabolic fate and identify key metabolites in vivo and in vitro. This is crucial for understanding the metabolic stability and potential pathways of drug candidates.

-

Enzyme Mechanism Studies: Deuterated substrates like this compound can be used to probe the kinetic isotope effect of enzymatic reactions, providing insights into reaction mechanisms.

Conclusion

The chemoenzymatic synthesis of this compound presented in this guide offers a reliable and efficient method for producing this valuable isotopically labeled amino acid. The detailed protocols and compiled data provide a solid foundation for researchers in academia and the pharmaceutical industry to synthesize and utilize this compound in their studies, ultimately contributing to the advancement of drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Phenylalanine-d7 Isotopic Purity: A Technical Guide for Researchers

Introduction

L-Phenylalanine-d7 (deuterated L-Phenylalanine) is a stable isotope-labeled amino acid that serves as a critical tool for researchers, scientists, and drug development professionals. Its application as an internal standard in quantitative analysis by mass spectrometry and as a tracer in metabolic research, particularly in studies of phenylketonuria (PKU), necessitates a thorough understanding of its isotopic purity.[1][2] This technical guide provides an in-depth overview of the synthesis, purification, and analytical methodologies for determining the isotopic purity of this compound.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor molecule, followed by purification to achieve high isotopic and chemical purity. While specific proprietary methods may vary, a plausible chemoenzymatic approach can be adapted from established protocols for deuterated amino acids.

Plausible Chemoenzymatic Synthesis of this compound

This method combines chemical deuteration with enzymatic resolution to yield the desired L-enantiomer with high isotopic enrichment.

Experimental Protocol:

-

Deuteration of Benzaldehyde (B42025): Benzaldehyde is subjected to deuteration using a deuterium (B1214612) source such as deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent. This step introduces deuterium atoms onto the phenyl ring.

-

Azlactone Synthesis: The resulting deuterated benzaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate (B1210297) to form the corresponding deuterated azlactone.

-

Ring Opening and Reduction: The azlactone ring is opened and the double bond is reduced using a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) to yield N-acetyl-Dthis compound.

-

Enzymatic Resolution: The racemic N-acetyl-Dthis compound is then subjected to enzymatic resolution using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound and unreacted N-acetyl-D-phenylalanine-d7.

-

Purification: The this compound is separated from the D-enantiomer and other reaction components by techniques such as ion-exchange chromatography or crystallization.

References

Deuterated L-Phenylalanine: A Comprehensive Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated L-Phenylalanine, an isotopically labeled variant of the essential amino acid L-phenylalanine, has emerged as a powerful and versatile tool in the realms of biomedical research and pharmaceutical development. The substitution of one or more hydrogen atoms with its heavy isotope, deuterium (B1214612), imparts a subtle yet significant change in mass without altering the fundamental chemical properties of the molecule. This unique characteristic allows for its use as a stable, non-radioactive tracer in a multitude of biological studies. This technical guide provides an in-depth exploration of the core applications of deuterated L-Phenylalanine, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows. The strategic incorporation of deuterium can significantly impact a drug's metabolic profile, leading to notable enhancements in its pharmacokinetic properties.[1]

Core Applications

The primary applications of deuterated L-Phenylalanine can be broadly categorized into three main areas: metabolic research, diagnostics, and drug development.

Metabolic Research: Tracing the Fate of an Essential Amino Acid

Deuterated L-Phenylalanine serves as an invaluable tracer for elucidating the complex pathways of amino acid metabolism. Its ability to be distinguished from its endogenous counterpart by mass spectrometry enables researchers to track its absorption, distribution, and incorporation into proteins, as well as its conversion into other critical biomolecules.

A prime example of its application is in the study of muscle protein synthesis (MPS) . By administering deuterated L-Phenylalanine and subsequently measuring its incorporation into muscle tissue, researchers can accurately quantify the rate of new protein formation. This has profound implications for studies in exercise physiology, nutrition, and age-related muscle loss (sarcopenia).[2]

Diagnostics: A Key Tool in the Study of Phenylketonuria (PKU)

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH). Deuterated L-Phenylalanine plays a crucial role in the in vivo assessment of PAH activity.[3]

In a diagnostic setting, a known amount of deuterated L-Phenylalanine is administered to an individual. The rate of its conversion to deuterated L-Tyrosine is then measured in blood plasma. In individuals with PKU, this conversion is significantly impaired or absent, leading to a distinct isotopic ratio compared to healthy individuals. This method provides a dynamic and functional assessment of the metabolic pathway, offering a more nuanced diagnostic picture than static phenylalanine levels alone.[3][4]

Drug Development: The "Deuterium Switch" and Enhanced Pharmacokinetics

In the field of drug development, the strategic replacement of hydrogen with deuterium in a drug molecule, a concept often referred to as the "deuterium switch," can lead to significant improvements in its pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.

While specific quantitative data for deuterated L-Phenylalanine as a standalone therapeutic is not extensively available, the principle is well-established with other deuterated drugs. This modification can lead to:

-

Increased half-life: A slower rate of metabolism extends the duration of the drug's action in the body.

-

Reduced metabolic clearance: Less of the drug is eliminated from the body over a given period.

-

Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

-

Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, the production of harmful byproducts can be minimized.

This strategy is particularly beneficial for drugs that undergo extensive first-pass metabolism or have a narrow therapeutic index.

Data Presentation

The following tables summarize key quantitative data related to the analysis and application of deuterated L-Phenylalanine.

Table 1: Quantitative Data from in vivo Assay of Phenylalanine Hydroxylase Activity

| Patient Group | Number of Subjects | Log Ratio of [2H5]Phenylalanine:[2H4]Tyrosine in Plasma | Interpretation |

| Phenylketonuria (PKU) | 5 | Infinity (no [2H4]tyrosine detected) | No measurable Phenylalanine Hydroxylase activity |

| Hyperphenylalaninaemia | 5 | > 2.00 | Reduced Phenylalanine Hydroxylase activity |

| Normal (potential carriers) | 3 | 1.33, 1.73, 1.77 (remained > 1.00) | Carrier status for PKU suggested |

| Normal | 2 | 1.16, 1.00 (dropped below 1.00 after 1 hour) | Normal Phenylalanine Hydroxylase activity |

Table 2: Comparison of Analytical Methods for Deuterated L-Phenylalanine

| Analytical Method | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | ~10 pg for labeled compound | High sensitivity, well-established methods | Requires derivatization, which can be time-consuming |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not consistently reported for L-Phenylalanine-d1 | High throughput, simpler sample preparation | Can be more expensive, potential for matrix effects |

Table 3: Muscle Protein Synthesis Rates Measured with Deuterated Phenylalanine

| Muscle | Condition | FSR (%·h⁻¹) with [2H5]-phenylalanine | FSR (%·h⁻¹) with [2H3]-leucine |

| Vastus Lateralis | Rest | 0.080 ± 0.007 | 0.085 ± 0.004 |

| Vastus Lateralis | Post-exercise | 0.110 ± 0.010 | 0.109 ± 0.005 |

| Soleus | Rest | 0.086 ± 0.008 | 0.094 ± 0.008 |

| Soleus | Post-exercise | 0.123 ± 0.008 | 0.122 ± 0.005 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated L-Phenylalanine.

Protocol 1: Chemoenzymatic Synthesis of Deuterated L-Phenylalanine (L-phenyl-d5-alanine-2,3,3-d3)

Objective: To synthesize highly deuterated L-Phenylalanine.

Materials:

-

Benzene-d6

-

Aluminum chloride

-

Sodium chloride

-

Deuterium oxide (D₂O)

-

Carbon monoxide

-

Ether

-

Hippuric acid

-

Sodium acetate

-

Acetic anhydride (B1165640)

-

10% Palladium on carbon (Pd/C)

-

Dioxane

-

Ethyl acetate

-

Renal acylase

Procedure:

-

Synthesis of Benzaldehyde-d6:

-

In a stirred metal autoclave under a dry nitrogen atmosphere, combine benzene-d6, aluminum chloride, sodium chloride, and a small amount of deuterium oxide.

-

Pressurize the autoclave with carbon monoxide to 1000 p.s.i. and stir for 3 hours at room temperature.

-

Vent the carbon monoxide and slowly add deuterium oxide and ether to the opened bomb while stirring until gas evolution ceases.

-

Extract the aqueous layer with ether, wash the combined ether extracts, dry, and distill to obtain benzaldehyde-d6.

-

-

Formation of the Azlactone:

-

Heat a mixture of benzaldehyde-d6, hippuric acid, sodium acetate, and acetic anhydride on a steam bath for 2 hours.

-

Add ethanol, evaporate the solvents, and extract the solid residue with hot benzene (B151609).

-

Concentrate the benzene solution to obtain the azlactone.

-

-

Catalytic Reduction and Deuteration:

-

Dissolve the azlactone in a mixture of dioxane and ethyl acetate.

-

Add 10% Pd/C catalyst.

-

Place the mixture in a Parr apparatus and pressurize with deuterium gas (initial pressure 40 p.s.i.).

-

Shake until the theoretical amount of deuterium gas is absorbed.

-

Filter the catalyst and evaporate the solvent to yield the deuterated N-acetyl amino acid.

-

-

Enzymatic Deacylation:

-

Dissolve the deuterated N-acetyl amino acid in water and adjust the pH to 7.5 with lithium hydroxide.

-

Add renal acylase to the solution.

-

Incubate the mixture at 37°C for 24 hours.

-

Monitor the reaction progress by nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, adjust the pH to 5.0 with acetic acid and heat to precipitate the denatured enzyme.

-

Filter the enzyme and concentrate the filtrate to a small volume.

-

Add ethanol to precipitate the deuterated L-Phenylalanine.

-

Recrystallize the product from water-ethanol to obtain pure L-phenyl-d5-alanine-2,3,3-d3.

-

Protocol 2: In Vivo Assay of Phenylalanine Hydroxylase Activity

Objective: To assess the in vivo activity of phenylalanine hydroxylase using deuterated L-Phenylalanine.

Materials:

-

[ring-2H5]phenylalanine

-

Equipment for oral administration

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Derivatization reagents (e.g., N-acetyl, n-propyl esters)

Procedure:

-

Subject Preparation:

-

Subjects should fast overnight prior to the study.

-

-

Tracer Administration:

-

Administer a single oral dose of [ring-2H5]phenylalanine. The dosage may vary depending on the study population (e.g., 10-75 mg/kg for children).

-

-

Blood Sampling:

-

Collect blood samples at regular intervals (e.g., hourly) for a defined period (e.g., 4-6 hours) into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Analysis by GC-MS:

-

Derivatize the amino acids in the plasma samples (e.g., as N-acetyl, n-propyl esters).

-

Analyze the derivatized samples using GC-MS to determine the concentrations of [2H5]phenylalanine and [2H4]tyrosine.

-

-

Data Analysis:

-

Calculate the ratio of [2H5]phenylalanine to [2H4]tyrosine at each time point.

-

Calculate the logarithm of this ratio for interpretation.

-

Protocol 3: Measurement of Muscle Protein Synthesis using Deuterated L-Phenylalanine

Objective: To quantify the fractional synthetic rate (FSR) of muscle protein.

Materials:

-

[2H5]-phenylalanine tracer

-

Infusion pump and sterile saline for intravenous administration

-

Catheters for infusion and blood sampling

-

Muscle biopsy needles

-

Liquid nitrogen for sample freezing

-

Homogenizer

-

Perchloric acid

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Subject Preparation:

-

Subjects should be in a post-absorptive state.

-

-

Tracer Infusion:

-

Place catheters for tracer infusion and blood sampling.

-

Initiate a primed, continuous intravenous infusion of [2H5]-phenylalanine.

-

-

Muscle Biopsies:

-

Obtain a muscle biopsy from a suitable muscle (e.g., vastus lateralis) at the beginning of the infusion (baseline).

-

Obtain a second muscle biopsy from a different site on the same muscle at the end of the infusion period (e.g., after 6 hours).

-

Immediately freeze the muscle samples in liquid nitrogen.

-

-

Blood Sampling:

-

Collect blood samples at regular intervals throughout the infusion to monitor plasma tracer enrichment.

-

-

Sample Processing:

-

Homogenize the frozen muscle samples in ice-cold perchloric acid.

-

Centrifuge the homogenate to separate the protein pellet and the supernatant containing the free intracellular amino acids.

-

Hydrolyze the protein pellet to release the constituent amino acids.

-

-

GC-MS Analysis:

-

Derivatize the amino acids from the plasma, intracellular fluid, and protein hydrolysate.

-

Analyze the samples by GC-MS to determine the isotopic enrichment of [2H5]-phenylalanine.

-

-

FSR Calculation:

-

Calculate the FSR using the following formula: FSR (%/h) = (E_p / (E_precursor * t)) * 100 Where:

-

E_p is the enrichment of [2H5]-phenylalanine in the muscle protein.

-

E_precursor is the average enrichment of [2H5]-phenylalanine in the precursor pool (plasma or intracellular fluid).

-

t is the duration of the infusion in hours.

-

-

Mandatory Visualization

L-Phenylalanine Metabolic Pathway

Caption: Metabolic fate of L-Phenylalanine.

Experimental Workflow for a Stable Isotope Tracer Study

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of the in vivo deuterated phenylalanine load for long-term phenylalanine tolerance and psycho-intellectual outcome in patients with PKU - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Phenylalanine-d7 as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Phenylalanine-d7, a stable isotope-labeled amino acid, as a tracer in biological research. Its utility spans from fundamental metabolic studies to preclinical and clinical drug development, offering a powerful tool for quantifying metabolic fluxes and understanding complex biological systems.

Introduction to this compound as a Tracer

This compound is a deuterated form of the essential amino acid L-phenylalanine. In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling makes this compound an ideal tracer for metabolic studies.[1][2] When introduced into a biological system, it behaves almost identically to its unlabeled counterpart, participating in the same metabolic pathways. However, its increased mass allows it to be distinguished from the endogenous, unlabeled L-phenylalanine using mass spectrometry. This distinction is the cornerstone of its use in tracer-based methodologies to investigate protein synthesis, amino acid kinetics, and the flux through various metabolic pathways.[3][4]

The primary applications of this compound and similar isotopologues in biological research include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of phenylalanine to its downstream metabolites.[3]

-

Protein Synthesis Rate Measurement: Determining the rate at which phenylalanine is incorporated into newly synthesized proteins, a key indicator of anabolic activity.

-

Pharmacokinetic and Drug Metabolism Studies: Used as an internal standard for the precise quantification of L-phenylalanine and its metabolites in biological samples.

-

Neurotransmitter Synthesis Research: Investigating the pathways leading to the synthesis of catecholamines, for which phenylalanine is a precursor.

Core Metabolic Pathways of L-Phenylalanine

L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a crucial building block for proteins and is a precursor to several vital molecules. The primary metabolic fates of L-phenylalanine are its incorporation into proteins and its conversion to L-tyrosine.

The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase. This is the rate-limiting step in the catabolism of phenylalanine. L-tyrosine is then a precursor for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) (adrenaline). Understanding the flux through these pathways is critical in many areas of biomedical research, from metabolic disorders like phenylketonuria (PKU) to neuroscience.

References

L-Phenylalanine-d7 in Preliminary Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine-d7 is a stable isotope-labeled (SIL) form of the essential amino acid L-Phenylalanine, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in biomedical research and drug development, primarily due to its distinct mass from its unlabeled counterpart. Its most common applications are as an internal standard for highly accurate quantification of L-Phenylalanine in biological samples via mass spectrometry and as a tracer to investigate metabolic pathways without altering the molecule's biological activity.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, a principle that is increasingly leveraged in drug development to understand metabolic stability and potential drug-drug interactions.[2][3]

This technical guide provides an in-depth overview of preliminary studies involving this compound and its non-labeled form, L-Phenylalanine. It details key metabolic pathways, experimental protocols, and quantitative data from various research applications, including studies on metabolic disorders like Phenylketonuria (PKU), gastrointestinal hormone release, and oncology.

Core Metabolic Pathways of L-Phenylalanine

L-Phenylalanine is a crucial precursor for the synthesis of proteins and several vital signaling molecules. The primary metabolic pathway involves its conversion to L-Tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[4] This is the rate-limiting step and is central to understanding metabolic disorders such as PKU, which is caused by a deficiency in this enzyme.[5] L-Tyrosine is subsequently converted into catecholamines—dopamine, norepinephrine, and epinephrine—which are essential neurotransmitters.

In addition to its role as a neurotransmitter precursor, L-Phenylalanine can act as a signaling molecule itself. It is a potent agonist of the Calcium-Sensing Receptor (CaSR), which is expressed in the gastrointestinal tract. Activation of CaSR by L-Phenylalanine stimulates the release of gut hormones such as Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), which are involved in satiety and glucose homeostasis.

Experimental Protocols in this compound Research

The unique characteristics of this compound make it suitable for a variety of experimental applications. Detailed protocols for its use in tracer studies and metabolic assays are outlined below.

Protocol 1: In Vivo Metabolic Flux Analysis using this compound

This protocol is adapted from studies using L-Phenylalanine-d1 and is designed to assess the in vivo conversion rate of phenylalanine to tyrosine, providing a measure of PAH enzyme activity.

-

Subject Preparation : Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state. A baseline blood sample is collected prior to the infusion.

-

Tracer Administration : A primed, continuous intravenous infusion of this compound is administered. A priming bolus dose is given to rapidly achieve isotopic steady state, followed by a continuous infusion for 4-6 hours.

-

Sample Collection : Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant like EDTA. Samples are immediately placed on ice.

-

Sample Processing : Plasma is separated by centrifugation at 4°C. An appropriate internal standard (e.g., L-[¹³C₉, ¹⁵N₁]-Phenylalanine) is added to the plasma for accurate quantification. Proteins are precipitated using an agent such as methanol (B129727) or perchloric acid, and the supernatant is collected.

-

LC-MS/MS Analysis : The supernatant is analyzed using a validated LC-MS/MS method to determine the isotopic enrichment of this compound and its metabolite, L-Tyrosine-d6.

-

Data Analysis : The rate of appearance of L-Tyrosine-d6 from this compound is calculated to determine the in vivo phenylalanine hydroxylation rate.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol determines the rate at which a test compound is metabolized by liver microsomes, using this compound as a metabolic probe, particularly for cytochrome P450 (CYP) enzymes like CYP3A4.

-

Materials : Pooled human liver microsomes, this compound (as a probe substrate), test compound, NADPH regenerating system, phosphate (B84403) buffer (100 mM, pH 7.4), and acetonitrile.

-

Preparation : Prepare stock solutions of this compound and the test compound.

-

Incubation : In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, the test compound, and this compound. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points : Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination : Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Sample Processing : Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

LC-MS/MS Analysis : Analyze the supernatant for the remaining concentration of the test compound and this compound using a validated LC-MS/MS method.

-

Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Quantitative Data from Preliminary Studies

The following tables summarize quantitative data from studies investigating the physiological effects of L-Phenylalanine.

Table 1: Effect of L-Phenylalanine on Gastrointestinal Hormones and Glucose Metabolism in Healthy Males

| Parameter | Treatment | Result | p-value |

| Plasma CCK | L-Phe (0.15 kcal/min) | Increased at 15-30 min and 60-90 min vs. control | <0.05 |

| L-Phe (0.45 kcal/min) | Increased from 15 min to 90 min vs. control | <0.05 | |

| Plasma PYY | Phe-5 g | Tended to increase AUC vs. control | p=0.074 |

| Plasma Glucose | Phe-10 g | Reduced AUC-1 to 120 min vs. control | p=0.043 |

| Antral PW Motility | L-Phe (0.45 kcal/min) | Reduced amplitude and MI vs. control | <0.01 |

| Phasic Pyloric Pressure | L-Phe (0.45 kcal/min) | Stimulated vs. control | <0.01 |

CCK: Cholecystokinin; PYY: Peptide YY; AUC: Area Under the Curve; PW: Pressure Waves; MI: Motility Index. Data from two separate studies.

Table 2: Effect of L-Phenylalanine Supplementation on Blood Amino Acid Concentrations in Tyrosinemia Type 1 Patients

| Supplementation Dose | Mean Blood Phenylalanine (µmol/L) | Mean Blood Tyrosine (µmol/L) |

| 0 mg/kg/day | 43 ± 21 | 358 ± 123 |

| 20 mg/kg/day | 49 ± 20 | 432 ± 137 |

| 40 mg/kg/day | 55 ± 18 | 511 ± 141 |

Values are presented as mean ± standard deviation.

Table 3: Impact of L-Phenylalanine Pre-treatment on 4-Borono-L-Phenylalanine (BPA) Uptake in Cell Lines

| Cell Line | Pre-treatment | Fold Increase in BPA Uptake (vs. no pre-treatment) | p-value |

| V79-4 (Normal) | L-Phenylalanine | 1.46 ± 0.06 | 0.000016 |

| L-Tyrosine | 2.04 ± 0.74 | 0.000066 | |

| A549 (Cancer) | L-Phenylalanine | No significant increase | >0.05 |

| L-Tyrosine | 1.24 ± 0.47 | 0.028 |

BPA is a compound used in Boron Neutron Capture Therapy for cancer.

Table 4: Biochemical Analyses from a 4-Week L-Phenylalanine Tolerance Trial in Healthy Adult Males

| Parameter | Phenylalanine Dose | Result vs. Baseline | Toxicological Relevance |

| Serum Sodium | 6 g/day | Statistically significant increase | Not toxicologically relevant (within reference range) |

| Serum Chloride | 3, 6, 9, 12 g/day | Statistically significant increase at all doses | Not toxicologically relevant (within reference range) |

The study determined a no-observed-adverse-effect-level (NOAEL) of 12 g/day for L-phenylalanine supplementation.

Conclusion

This compound is an indispensable tool for modern biomedical research, enabling precise quantification and dynamic tracing of L-Phenylalanine metabolism. Preliminary studies utilizing this SIL amino acid, alongside its non-labeled form, have provided significant insights into metabolic regulation, the pathophysiology of diseases like PKU, and the physiological roles of L-Phenylalanine in appetite control and glucose homeostasis. The detailed protocols and quantitative findings summarized in this guide serve as a foundational resource for researchers and drug development professionals aiming to leverage this compound in their own investigations, ultimately contributing to the advancement of diagnostics and therapeutics.

References

Methodological & Application

L-Phenylalanine-d7 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Phenylalanine-d7 as an internal standard in mass spectrometry-based quantitative analysis. The primary focus is on its application in the screening of metabolic disorders, particularly Phenylketonuria (PKU), and in broader metabolic research.

This compound, a stable isotope-labeled (SIL) analog of L-phenylalanine, serves as an ideal internal standard for mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to mimic the behavior of L-phenylalanine throughout sample preparation and analysis. This mimicry corrects for variability in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1][2][3]

Core Applications

The primary application of this compound as an internal standard is in the quantitative analysis of L-phenylalanine in biological matrices. This is crucial in several key areas:

-

Newborn Screening for Phenylketonuria (PKU): PKU is an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine.[4][5] Early detection and monitoring of phenylalanine levels are critical to prevent severe neurological damage. Tandem mass spectrometry (MS/MS) has become the gold standard for PKU screening from dried blood spots (DBS), where this compound is used to ensure accurate quantification.

-

Therapeutic Drug Monitoring for PKU Patients: Patients diagnosed with PKU require lifelong dietary management to control their phenylalanine intake. Regular monitoring of blood phenylalanine levels is essential, and this compound is employed as an internal standard in the LC-MS/MS methods used for this purpose.

-

Metabolic and Proteomic Research: In broader research contexts, such as metabolomics and proteomics, accurate quantification of amino acids is vital for understanding various physiological and pathological states. This compound facilitates the reliable measurement of phenylalanine concentrations in complex biological samples like plasma, serum, and tissue extracts.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Stable isotope-labeled compounds are valuable in DMPK studies. This compound can be used as a tracer to investigate metabolic pathways and as an internal standard for quantifying phenylalanine and its metabolites.

Quantitative Data Summary

The following tables summarize key quantitative parameters often associated with the use of this compound and similar internal standards in mass spectrometry assays for phenylalanine quantification.

Table 1: Illustrative LC-MS/MS Method Parameters for Phenylalanine Analysis

| Parameter | Typical Value/Setting |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | 5% to 95% B over 5-8 minutes |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) - Phenylalanine | 166.1 m/z |

| Product Ion (Q3) - Phenylalanine | 103.1 m/z |

| Precursor Ion (Q1) - this compound | 173.1 m/z (approx.) |

| Product Ion (Q3) - this compound | 110.1 m/z (approx.) |

| Dwell Time | ≥10 ms |

Table 2: Performance Characteristics of Phenylalanine Quantification using Isotope Dilution Mass Spectrometry

| Performance Metric | Typical Achieved Value | Reference |

| Linearity (R²) | > 0.99 | |

| Limit of Detection (LOD) | 3.0 µmol/L in DBS extracts | |

| Limit of Quantification (LOQ) | As low as 0.1 µM | |

| Inter-day Precision (RSD) | < 9.0% | |

| Recovery | Typically high and compensated for by the internal standard | |

| Analysis Time per Sample | As rapid as 18 seconds for direct analysis methods |

Experimental Protocols

Protocol 1: Quantification of Phenylalanine in Dried Blood Spots (DBS) for PKU Screening

This protocol outlines a typical workflow for the analysis of phenylalanine from DBS samples using LC-MS/MS and this compound as an internal standard.

1. Materials and Reagents:

-

Dried blood spot punches (typically 3 mm)

-

L-Phenylalanine

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

96-well microtiter plates

-

Plate shaker

-

Centrifuge

-

LC-MS/MS system

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Phenylalanine and this compound in a suitable solvent, such as methanol/water.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Phenylalanine into a pooled, stripped serum or whole blood, which is then spotted onto filter paper to create calibrator DBS cards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol. The concentration should be optimized to produce a strong signal without causing detector saturation.

3. Sample Preparation:

-

Punch a 3 mm disc from the DBS sample (and calibrator/QC spots) and place it into a well of a 96-well plate.

-

To each well, add 100 µL of the Internal Standard Working Solution (in methanol).

-

Seal the plate and place it on a plate shaker for 30 minutes to extract the amino acids.

-

Centrifuge the plate to pellet the paper discs.

-

Transfer the supernatant to a new 96-well plate.

-

The extract is now ready for injection into the LC-MS/MS system. For some methods, an evaporation and reconstitution step may be included. Derivatization (e.g., butylation) can also be performed to improve chromatographic properties, though it is not always necessary with modern LC-MS/MS systems.

4. LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 (optimization for your specific instrument is required).

-

Inject the prepared sample extracts.

-

Acquire data in MRM mode for both L-phenylalanine and this compound.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (L-phenylalanine / this compound) for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Phenylalanine in Human Plasma

This protocol describes the analysis of phenylalanine in plasma, a common matrix for metabolic studies and therapeutic drug monitoring.

1. Materials and Reagents:

-

Human plasma samples

-

L-Phenylalanine and this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Microcentrifuge tubes

-

LC-MS/MS system

2. Preparation of Solutions:

-

Prepare stock solutions, calibration standards (in a representative blank matrix like stripped plasma), and an internal standard working solution as described in Protocol 1.

3. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples on ice.

-

In a microcentrifuge tube, add a fixed amount of the this compound internal standard working solution to a specific volume of plasma (e.g., 50 µL).

-

Add a cold organic solvent, such as acetonitrile or a methanol/acetonitrile mixture (e.g., 3-4 volumes), to precipitate proteins.

-

Vortex the mixture for 30 seconds to 1 minute.

-

Incubate at a low temperature (e.g., -20°C for 20 minutes) to enhance precipitation, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes).

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis and Data Processing:

-

Follow steps 4 and 5 from Protocol 1.

Diagrams

References

- 1. iroatech.com [iroatech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Newborn screening of phenylketonuria using direct analysis in real time (DART) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of L-Phenylalanine in Biological Matrices using L-Phenylalanine-d7 with LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine is an essential amino acid, and its accurate quantification in biological fluids is crucial for the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU).[1][2][3] Phenylketonuria is an inherited metabolic disorder caused by a deficiency of the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine.[3] Left untreated, the accumulation of phenylalanine can lead to severe neurological damage.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of L-Phenylalanine. The use of a stable isotope-labeled internal standard, such as L-Phenylalanine-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the quantitative analysis of L-Phenylalanine in human plasma using this compound as an internal standard with LC-MS/MS.

Principle

The method employs a simple protein precipitation step to extract L-Phenylalanine and the this compound internal standard from the biological matrix. The analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, leading to reliable and reproducible quantification.

Experimental Protocols

Materials and Reagents

-

L-Phenylalanine

-

This compound (Internal Standard)

-

LC-MS/MS grade Methanol (B129727)

-

LC-MS/MS grade Acetonitrile

-

LC-MS/MS grade Water

-

Formic Acid

-

Human Plasma (for calibration standards and quality controls)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation (Human Plasma)

-

Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid to the sample mixture.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3 minutes, hold for 1 minute, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Phenylalanine | 166.2 | 120.2 |

| This compound (IS) | 173.2 | 124.2 |

Note: The MRM transition for this compound is predicted based on the fragmentation of L-Phenylalanine and the addition of 7 deuteriums. The exact masses and transitions should be optimized for the specific instrument used.

Data Presentation

The following table summarizes representative quantitative data for the LC-MS/MS analysis of L-Phenylalanine. These values are illustrative and should be established for each specific laboratory and application.

| Parameter | Result |

| Linearity Range (µM) | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) (µM) | 0.5 |

| Upper Limit of Quantification (ULOQ) (µM) | 500 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Recovery (%) | > 85% |

Visualizations

References

- 1. zivak.com [zivak.com]

- 2. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Phenylalanine-d7 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of metabolic networks in biological systems. The use of stable isotope-labeled compounds, such as L-Phenylalanine-d7, as tracers provides a powerful means to elucidate the flow of metabolites through various pathways. L-Phenylalanine, an essential aromatic amino acid, is a precursor for protein synthesis and the biosynthesis of critical signaling molecules like tyrosine and catecholamines. Its metabolism is of significant interest in various research areas, including inborn errors of metabolism (e.g., phenylketonuria or PKU), neuroscience, and oncology.[1]

This compound, in which seven hydrogen atoms on the phenyl ring are replaced with deuterium, is a valuable tool for these studies. Its distinct mass allows for precise quantification and differentiation from its unlabeled counterpart using mass spectrometry, without altering its fundamental biochemical properties.[2] These application notes provide detailed protocols for utilizing this compound in metabolic flux analysis and its application in drug metabolism and pharmacokinetics (DMPK) studies.

Key Metabolic Fates of L-Phenylalanine

The primary metabolic pathways of L-Phenylalanine that can be investigated using this compound include:

-

Protein Synthesis: Incorporation of L-Phenylalanine into the cellular protein pool.

-

Conversion to L-Tyrosine: The irreversible hydroxylation of L-Phenylalanine by the enzyme phenylalanine hydroxylase (PAH) to form L-Tyrosine.[1] This is a major catabolic pathway.

-

Transamination to Phenylpyruvic Acid: An alternative catabolic route where L-Phenylalanine is converted to phenylpyruvic acid.[1]

Data Presentation: Quantitative Metabolic Flux Data

The following tables summarize quantitative data from stable isotope tracer studies investigating L-Phenylalanine metabolism. These values can serve as a reference for expected metabolic flux distributions.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Human Adults (Postabsorptive State)

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |

| Phenylalanine Turnover | 36.1 | 5.1 |

| Tyrosine Turnover | 39.8 | 3.5 |

| Phenylalanine to Tyrosine Conversion | 6.5 | 1.2 |

| Phenylalanine Incorporation into Protein | 29.6 | 4.8 |

| Tyrosine Release from Protein Breakdown | 33.3 | 3.1 |

Data adapted from stable isotope infusion studies in healthy adults.[1]

Table 2: In Vivo Phenylalanine Kinetics in Rats

| Condition | Phenylalanine Appearance Rate (μmol/h) | Phenylalanine Oxidation (%) | Phenylalanine to Tyrosine Conversion (%) |

| Post-absorptive | ~45 | 12.1 | 22 |

| Phenylalanine-loaded | >150 | 37.3 | 72 |

Data from studies in 90-120g rats.

Table 3: Illustrative Pharmacokinetic Parameters of L-Phenylalanine in Rats

| Dose (mg/kg) | Cmax (nmol/mL) | Tmax (min) | AUC (nmol·h/mL) |

| 5 (intranasal) | ~35 | 45 | ~96% Bioavailability |

| 100 (intravenous bolus) | ~100,000 | <5 | - |

Illustrative data adapted from pharmacokinetic studies in rats.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the procedure for tracing the metabolism of this compound in a cell culture system.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in a standard medium containing a known concentration of L-Phenylalanine.

-

For the experiment, replace the standard medium with a pre-warmed medium containing this compound at the same concentration as the unlabeled L-Phenylalanine.

-

Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest (e.g., for steady-state analysis, this is typically at least one cell doubling time).

-

-

Quenching and Metabolite Extraction:

-

Rapidly remove the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add ice-cold 80% methanol to the culture dish to quench all enzymatic activity.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

-

Analyze the samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass transitions for this compound and its expected labeled metabolites (e.g., Tyrosine-d6, Phenylpyruvic acid-d7).

-

-